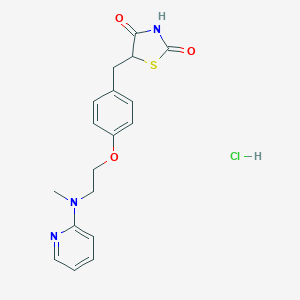

Rosiglitazone hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of rosiglitazone involves a scalable four-step route starting from 4-fluoro benzaldehyde, 2,4-thiazolidinedione, and 2-chloro pyridine as key reactants, leading to an overall better yield. This method showcases a significant improvement in terms of yield and operational simplicity, making it a viable option for industrial-scale production (Jawale, Pratap, & Mane, 2012). Another approach involves reactions including Williamson reaction, condensation, and hydrogenation, further simplifying the synthesis and purification processes, which indicates the feasibility of this synthetic scheme under mild conditions with high yield and simplicity (Qin, 2003).

Molecular Structure Analysis

Rosiglitazone's effectiveness as an antidiabetic agent is attributed to its selective activation of PPARγ. The molecular interactions between rosiglitazone and PPARγ involve specific binding that influences the transcription of genes responsible for glucose and lipid metabolism, showcasing the drug's targeted action at the molecular level. The detailed mechanism by which rosiglitazone interacts with PPARγ highlights its role in modulating metabolic pathways critical for the management of type 2 diabetes.

Chemical Reactions and Properties

Rosiglitazone undergoes various metabolic reactions in the human body, primarily involving cytochrome P450 enzymes such as CYP2C8 and CYP2C9, which are responsible for its hydroxylation and N-demethylation. These metabolic pathways are crucial for the drug's pharmacokinetics and its overall therapeutic effect. The identification of these enzymes plays a significant role in understanding rosiglitazone's metabolism and potential drug-drug interactions (Baldwin, Clarke, & Chenery, 2001).

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Parkinson’s Disease : Schintu et al. (2009) found that Rosiglitazone hydrochloride can prevent motor and olfactory dysfunctions and loss of tyrosine hydroxylase-positive cells in a chronic Parkinson's disease mouse model (Schintu et al., 2009).

Gene Expression in Human Adipose Tissue : Kolak et al. (2007) reported that Rosiglitazone treatment increases expression of genes involved in triacylglycerol storage and reduces inflammation in human adipose tissue of patients with type 2 diabetes (Kolak et al., 2007).

Anti-depressive Effect : Zhao et al. (2017) demonstrated that Rosiglitazone promotes autophagy in neurons and inhibits excessive astrocyte apoptosis, playing an anti-depressive role in both in vivo and in vitro depressive models (Zhao et al., 2017).

Improving Insulin Sensitivity and Vascular Function : Wong et al. (2011) observed that Rosiglitazone, a PPARα agonist, improves insulin sensitivity and restores normal vascular function in diabetic mice (Wong et al., 2011).

Anticancer Potential : Anwar et al. (2015) found that Rosiglitazone acts as an anticancer drug by inhibiting DNA synthesis, potentially benefiting patients with hepatocellular carcinoma (Anwar et al., 2015).

Treatment in Polycystic Ovary Syndrome (PCOS) : Cataldo et al. (2001) reported that Rosiglitazone treatment improved insulin sensitivity, lowered serum free testosterone, and resulted in spontaneous ovulation and conception in a woman with PCOS (Cataldo et al., 2001).

Reducing Markers of Endothelial Cell Activation : Sidhu et al. (2003) showed that Rosiglitazone significantly reduces markers of endothelial cell activation and levels of acute-phase reactants in non-diabetic coronary artery disease patients (Sidhu et al., 2003).

Improvement in Glycaemic Control in Type 2 Diabetes : Patel et al. (1999) observed that Rosiglitazone hydrochloride improves glycaemic control in patients with type 2 diabetes (Patel et al., 1999).

Reducing Acute Lung Injury : Liu et al. (2005) found that Rosiglitazone significantly reduces acute lung injury in endotoxemic rats (Liu et al., 2005).

Reducing Incidence of Type 2 Diabetes : Gerstein et al. (2006) reported that Rosiglitazone substantially reduces incident type 2 diabetes and increases the likelihood of regression to normoglycaemia in adults with impaired fasting glucose or impaired glucose tolerance (Gerstein et al., 2006).

Safety And Hazards

Rosiglitazone and other similar medications for diabetes may cause or worsen congestive heart failure . It’s important to tell your doctor if you have or have ever had congestive heart failure, especially if your heart failure is so severe that you must limit your activity .

Relevant Papers There are several relevant papers on Rosiglitazone. One paper conducted a systematic review and meta-analysis of the effects of Rosiglitazone treatment on cardiovascular risk and mortality . Another paper discussed the rise and fall of Rosiglitazone .

Eigenschaften

IUPAC Name |

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSCTTPDKURIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432078 | |

| Record name | Rosiglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rosiglitazone hydrochloride | |

CAS RN |

302543-62-0 | |

| Record name | Rosiglitazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosiglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSIGLITAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

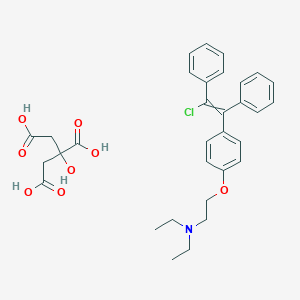

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.